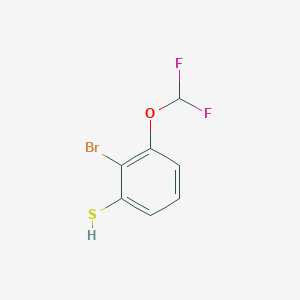

2-Bromo-3-(difluoromethoxy)thiophenol

Description

2-Bromo-3-(difluoromethoxy)thiophenol is a chemical compound with the molecular formula C7H4BrF2OS It is a thiophenol derivative, characterized by the presence of a bromine atom at the second position and a difluoromethoxy group at the third position on the thiophenol ring

Properties

IUPAC Name |

2-bromo-3-(difluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2OS/c8-6-4(11-7(9)10)2-1-3-5(6)12/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSOMSFQNREIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethoxy)thiophenol typically involves the bromination of 3-(difluoromethoxy)thiophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general reaction scheme is as follows:

Starting Material: 3-(Difluoromethoxy)thiophenol

Reagent: Bromine (Br2)

Solvent: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2)

Reaction Conditions: Low temperature to moderate temperature, typically around 0°C to room temperature

The reaction proceeds with the addition of bromine to the thiophenol derivative, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethoxy)thiophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted thiophenol derivatives.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of dehalogenated products or reduced thiophenol derivatives.

Scientific Research Applications

Table 1: Summary of Synthesis Methods

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly as a precursor for the development of pharmaceuticals. Its difluoromethoxy group can modulate biological activity, influencing drug efficacy and selectivity.

Case Study: Anticancer Activity

Research indicates that derivatives of thiophenol compounds exhibit significant anticancer activity. A study demonstrated that modifying the thiophenol structure with difluoromethoxy groups increased cytotoxicity against cancer cell lines, suggesting a mechanism involving enhanced interaction with target proteins .

Agrochemical Applications

2-Bromo-3-(difluoromethoxy)thiophenol has also been explored for its herbicidal properties. Research has identified that compounds containing this structure can inhibit weed growth effectively.

Case Study: Herbicidal Efficacy

A series of experiments evaluated the herbicidal activity of various thiophenol derivatives against broadleaf weeds. The results indicated that those with the difluoromethoxy substitution displayed superior inhibition compared to traditional herbicides, suggesting a promising avenue for developing new agrochemicals .

Material Science Applications

In material science, the unique properties of this compound can be leveraged for creating advanced materials with specific functionalities.

Table 2: Potential Material Applications

| Application | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer in creating fluorinated polymers. | |

| Coating Materials | Provides hydrophobic properties in coatings. |

Future Directions and Research Opportunities

The ongoing research into this compound highlights several areas for future exploration:

- Pharmacological Studies : Continued investigation into its mechanism of action in cancer treatment.

- Environmental Impact : Assessing the ecological effects of its use as an herbicide.

- Synthetic Methodology : Developing greener synthesis routes to enhance efficiency and reduce waste.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)thiophenol is primarily related to its ability to undergo various chemical reactions. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity. The compound can interact with biological molecules, potentially affecting molecular targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

Similar Compounds

2-Bromothiophenol: Similar structure but lacks the difluoromethoxy group.

3-(Difluoromethoxy)thiophenol: Similar structure but lacks the bromine atom.

2-Bromo-4-(difluoromethoxy)thiophenol: Similar structure with the difluoromethoxy group at a different position.

Uniqueness

2-Bromo-3-(difluoromethoxy)thiophenol is unique due to the presence of both the bromine atom and the difluoromethoxy group at specific positions on the thiophenol ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Introduction

2-Bromo-3-(difluoromethoxy)thiophenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHBrFOS

- Molecular Weight : 259.00 g/mol

- CAS Number : 936249-93-3

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethoxy and bromine groups onto a thiophenol backbone. Various methods have been developed for the difluoromethylation of aromatic compounds, which may include the use of reagents such as N,N-diethylaminosulfur trifluoride (DAST) or other difluoromethylating agents .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study evaluated various derivatives' Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, with some showing MIC values as low as 0.39 μg/mL . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.

Anticancer Activity

The compound's biological activity may extend to anticancer properties. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring significantly impact activity against cancer cell lines such as HeLa and A549 . Although direct studies on this compound are scarce, its structural characteristics align with known anticancer agents.

Inhibitory Effects on Enzymes

Fluorinated compounds often exhibit unique interactions with biological targets due to their electronic properties. For instance, fluorine substitution can modulate lipophilicity and enhance binding affinity to target proteins . This suggests that this compound could potentially inhibit specific enzymes involved in disease pathways.

Study 1: Antimicrobial Evaluation

A recent investigation explored the antimicrobial effects of various thiophenol derivatives, including those with bromine and difluoromethoxy substituents. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Study 2: Anticancer Screening

In a screening of novel compounds for anticancer activity, several derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated that compounds with difluoromethoxy groups demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .

Table 1: Biological Activities of Related Compounds

| Compound Name | MIC (μg/mL) | Cell Line Tested | Activity Type |

|---|---|---|---|

| Compound A (similar structure) | 0.39 | M. tuberculosis | Antimicrobial |

| Compound B | 25 | HeLa | Anticancer |

| Compound C | 10 | A549 | Anticancer |

Table 2: Synthesis Methods for Difluoromethylation

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Method A | DAST | 85 |

| Method B | TMSCFBr | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.